![molecular formula C27H25NO4 B2526995 3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866016-75-3](/img/structure/B2526995.png)
3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes an ethoxybenzoyl group, a methoxy group, and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Friedel-Crafts acylation reaction to introduce the ethoxybenzoyl group onto a suitable aromatic ring. This is followed by a series of functional group transformations, including methoxylation and the formation of the dihydroquinolinone core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 4-methoxy-3-methylbenzaldehyde
- Benzoic acid, 3-methoxy-, methyl ester
Uniqueness
Compared to similar compounds, 3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes.
Biological Activity
3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, a compound with the molecular formula C27H25NO4 and a molecular weight of 427 g/mol, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and anti-inflammatory responses. The following sections detail these activities.
Anticancer Properties
Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through several mechanisms:
- Tubulin Polymerization Inhibition : Compounds in this class often disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. For instance, the inhibition of tubulin polymerization has been linked to enhanced apoptosis in various cancer cell lines .
- Vascular Disruption : Similar compounds have demonstrated the ability to selectively target tumor vasculature, leading to tumor necrosis. This effect is crucial for starving tumors of necessary nutrients and oxygen .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways:
- Inhibition of Pro-inflammatory Cytokines : Research suggests that related compounds can reduce the production of cytokines like TNF-alpha and IL-6, which are pivotal in inflammatory responses .
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption and Bioavailability : The presence of ethoxy and methoxy groups may enhance lipid solubility, potentially improving oral bioavailability. Studies on similar compounds indicate that structural modifications can significantly alter absorption rates .
- Metabolic Stability : The compound's stability against metabolic degradation is influenced by its functional groups. Research indicates that such modifications can prolong half-life in biological systems .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives similar to our compound:
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-4-32-21-10-8-20(9-11-21)26(29)24-17-28(16-19-7-5-6-18(2)14-19)25-13-12-22(31-3)15-23(25)27(24)30/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLXJQGSQVKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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